molecular formula C16H25NO B5799128 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine

Cat. No. B5799128
M. Wt: 247.38 g/mol
InChI Key: YLNWTFCVXGJXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPB is a type of pyrrolidine that is used as a selective activator of TRPA1 channels, which are present in sensory neurons.

Scientific Research Applications

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used in various scientific research studies due to its potential applications in several fields. It has been shown to activate TRPA1 channels, which are present in sensory neurons and play a crucial role in pain sensation. 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been used to study the role of TRPA1 channels in pain sensation and has shown promising results in the development of novel pain management therapies.

Mechanism of Action

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine activates TRPA1 channels by covalently modifying cysteine residues present in the channel protein. This modification leads to the opening of the channel and the influx of calcium ions, which results in the depolarization of sensory neurons and the transmission of pain signals.
Biochemical and Physiological Effects:
1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce nociceptive responses in animal models, indicating its potential in pain research. It has also been shown to induce calcium influx in human embryonic kidney cells expressing TRPA1 channels. Additionally, 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has been shown to induce itch responses in mice, indicating its potential in the study of pruritus.

Advantages and Limitations for Lab Experiments

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its high selectivity for TRPA1 channels and its ability to induce nociceptive and itch responses in animal models. However, its limitations include its potential toxicity and the need for caution when handling and using the compound.

Future Directions

There are several future directions for the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in scientific research. These include the development of novel pain management therapies, the study of pruritus, and the investigation of TRPA1 channels in other physiological processes. Additionally, the use of 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine in combination with other compounds may lead to the development of more effective therapies for pain and other conditions.

Synthesis Methods

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with pyrrolidine. The final product is purified using chromatography techniques.

properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)14-6-8-15(9-7-14)18-13-12-17-10-4-5-11-17/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWTFCVXGJXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butylphenoxy)ethyl]pyrrolidine

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